Methyltris(1-methylethoxy)silane

Vue d'ensemble

Description

Methyltris(1-methylethoxy)silane is a useful research compound. Its molecular formula is C10H24O3Si and its molecular weight is 220.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Methyltris(1-methylethoxy)silane, also known as METHYL-TRIISOPROPOXY-SILANE, is a compound that primarily targets silicon-based materials. It is often used in the production of silicones and silanes, where it acts as a cross-linking agent .

Mode of Action

This compound interacts with its targets by forming covalent bonds with silicon atoms. This interaction results in the formation of a three-dimensional network of silicon-oxygen-silicon bonds, which significantly enhances the mechanical and thermal stability of the resulting material .

Biochemical Pathways

The action of this compound affects the silicon-oxygen-silicon bond formation pathway. This pathway is crucial in the production of silicones and silanes, and the downstream effects include enhanced material properties such as increased thermal stability and mechanical strength .

Pharmacokinetics

In its industrial applications, the compound demonstrates high reactivity and low volatility, which impacts its bioavailability in the production process .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of a cross-linked network of silicon-oxygen-silicon bonds. This results in materials with enhanced mechanical and thermal properties, making them suitable for various industrial applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, the compound is known to react slowly with moisture or water . Therefore, it is typically handled and stored under dry conditions to prevent premature reactions .

Activité Biologique

Methyltris(1-methylethoxy)silane (CAS Number: 17928-28-8) is an organosilicon compound characterized by its unique siloxane structure, which includes silicon-oxygen bonds. Its molecular formula is C10H24O3Si, and it has garnered attention in various industrial applications due to its potential biological activity and reactivity.

- Molecular Weight : Approximately 218.38 g/mol

- Appearance : Clear, colorless liquid

- Boiling Point : 60°C at 6 mmHg

- Functional Groups : Silane with ethoxy substituents

This compound exhibits biological activity primarily through its interaction with biological membranes and cellular components. The compound can act as a silylating agent, modifying surfaces and influencing cellular processes. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which can lead to various biological effects.

Toxicity and Safety Profile

Research indicates that silanes can exhibit varying degrees of toxicity depending on their structure and functional groups. This compound has been evaluated for its safety profile, focusing on potential hazards associated with exposure:

- Acute Toxicity : Limited data available; however, compounds in the silane family may cause irritation upon contact with skin or eyes.

- Chronic Effects : Long-term exposure studies are necessary to fully understand potential carcinogenic effects or reproductive toxicity.

Case Studies

- Environmental Exposure : A study evaluated volatile organic compounds (VOCs) in indoor environments, noting that silanes like this compound could contribute to indoor air pollution. The study highlighted correlations between VOC levels and respiratory issues in children .

- Industrial Applications : In a chemical plant explosion case, the role of this compound was investigated concerning safety protocols in handling organosilicon compounds. The incident underscored the importance of proper storage and handling procedures to mitigate risks associated with reactive chemicals .

Biological Studies

Recent studies have focused on the biological effects of organosilicon compounds:

- Cellular Interactions : Research indicates that this compound can influence cell adhesion and proliferation in vitro. The compound's surface-modifying properties have potential applications in biomedical fields, particularly in enhancing biocompatibility of materials used in implants.

| Study | Findings |

|---|---|

| Study A | Demonstrated increased cell viability when using silane-modified surfaces compared to untreated controls. |

| Study B | Reported alterations in gene expression related to cellular stress responses upon exposure to silanes. |

Applications in Materials Science

This compound is utilized in various applications including:

- Coatings : Enhancing the durability and water repellency of surfaces.

- Adhesives : Improving bonding strength in composite materials.

- Biomedical Devices : Modifying surfaces for improved biocompatibility.

Applications De Recherche Scientifique

Silicone Sealants

Methyltris(1-methylethoxy)silane is primarily used as a neutral curing agent in silicone sealant formulations. It plays a crucial role in crosslinking α,ω-silanol polydimethylsiloxanes when exposed to atmospheric moisture. This property makes it a preferred choice for producing high-performance sealants with specific characteristics such as:

Adhesives

In the adhesive industry, this silane compound is utilized to enhance the bonding properties of various substrates. Its ability to chemically bond with different materials improves the overall performance of adhesives used in construction and automotive applications.

Coatings

This compound is also applied in protective coatings, providing water repellency and enhancing the chemical resistance of surfaces. This application is particularly valuable in environments exposed to harsh chemicals or weather conditions.

Case Study: Silicone Sealant Performance

A study evaluated the performance of silicone sealants formulated with this compound compared to traditional sealants. The findings indicated that sealants using this silane exhibited:

- Higher tensile strength

- Better elongation at break

- Improved adhesion to glass and metal surfaces .

These enhancements are attributed to the effective crosslinking facilitated by the silane, which results in a more robust polymer network .

Environmental Impact Assessment

Research has been conducted to assess the volatile organic compounds (VOCs) emitted from products containing this compound. The results highlighted that while this compound contributes to VOC emissions, its use in controlled environments can be managed effectively to minimize health risks associated with indoor air quality .

Market Trends and Future Directions

The demand for this compound is expected to grow, driven by:

- Increasing construction activities requiring high-performance sealants and adhesives.

- Growing awareness of environmental regulations necessitating low-emission products.

- Innovations in formulation technologies that leverage silanes for enhanced material properties.

Propriétés

IUPAC Name |

methyl-tri(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXDKGBELJJMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

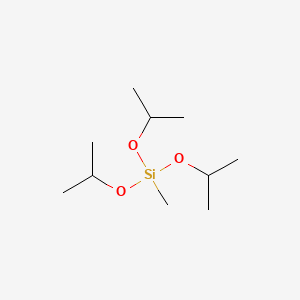

CC(C)O[Si](C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155694-26-1 | |

| Record name | Silane, methyltris(1-methylethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30204397 | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-67-9 | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.